Mirabegron Impurity 4, also known as (R)-2-(((2-amino-5-bromophenyl)(pyridin-2-yl)methyl)amino)-1-phenylethanol, is a potential synthetic impurity arising during the manufacturing process of Mirabegron, a β3-adrenergic receptor agonist used in the treatment of overactive bladder. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Mirabegron drug substance. []
Mirabegron Impurity 4 is synthesized as a byproduct during the manufacturing process of mirabegron. Its identification and characterization are essential for quality control in pharmaceutical production, particularly to meet regulatory standards set by health authorities. The compound's synthesis has been documented in various studies, highlighting its relevance in pharmaceutical chemistry .
In terms of classification, Mirabegron Impurity 4 falls under the category of pharmaceutical impurities. These impurities can arise from various sources during drug synthesis, including starting materials, reagents, or degradation products. Understanding the profile of such impurities is crucial for assessing drug safety and efficacy.
The synthesis of Mirabegron Impurity 4 typically involves multiple steps that include chemical reactions such as condensation and reduction. A commonly reported method utilizes hydrochloride as a starting material. The synthesis process can be summarized as follows:
The synthesis typically employs techniques such as thin-layer chromatography (TLC) for monitoring reaction progress and verifying product formation. The final product is often characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .
The molecular structure of Mirabegron Impurity 4 can be represented by its InChI key: JASFVOWZGHSXRG-QFIPXVFZSA-N. This structure includes multiple functional groups that contribute to its chemical behavior and interactions within biological systems.
Mirabegron Impurity 4 can undergo various chemical reactions typical for organic compounds with similar structures. These may include:
The reactions are often facilitated by specific catalysts or reagents that enhance yield and selectivity. Monitoring these reactions through analytical methods ensures that impurities remain within acceptable limits during drug production .
Mirabegron Impurity 4 acts similarly to its parent compound by interacting with the β3-adrenergic receptor. This receptor activation leads to increased bladder capacity by promoting relaxation of the bladder muscle.
The mechanism involves biochemical pathways initiated by the binding of mirabegron to the β3-adrenoceptor, which subsequently triggers intracellular signaling cascades that enhance bladder filling capacity .
Mirabegron Impurity 4 is typically observed as a pale yellow solid powder with a purity level around 95%. Its solubility characteristics are influenced by its molecular structure.
Key chemical properties include:
Relevant analyses often include stability testing under various conditions to ensure consistent quality during storage and handling .
Mirabegron Impurity 4 serves several important roles in scientific research:
Mirabegron Impurity 4 is systematically identified by the IUPAC name: (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide [7]. This comprehensive nomenclature precisely defines the molecular architecture, highlighting the presence of two aminothiazole rings, a phenethyl group, and a chiral phenylethanol moiety. The compound is marketed under several synonyms that reflect its structural features and relationship to the parent drug, Mirabegron. These include Mirabegron Diamide 1, N-(2-Amino-4-thiazolyl)acetyl Mirabegron, and the extended chemical descriptor 4-Thiazoleacetamide, 2-amino-N-[2-[4-[[2-(2-amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]- [3] [6] [7].
Table 1: Nomenclature and Synonyms of Mirabegron Impurity 4
Nomenclature Type | Designation |
---|---|
IUPAC Name | (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide |
Common Synonyms | Mirabegron Diamide 1; N-(2-Amino-4-thiazolyl)acetyl Mirabegron; Mirabelon Impurity 4 |
Chemical Abstracts Name | 4-Thiazoleacetamide, 2-amino-N-[2-[4-[[2-(2-amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]- |
The molecular formula of Mirabegron Impurity 4 is C₂₆H₂₈N₆O₃S₂, indicating a complex organic structure containing 26 carbon atoms, 28 hydrogen atoms, 6 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms [3] [6]. Based on this atomic composition, the calculated molecular weight is 536.67 g/mol [7]. This substantial molecular mass reflects the compound's structural complexity, which includes multiple functional groups: two aminothiazole rings, amide linkages, and a chiral hydroxy-containing side chain. The high nitrogen content (6 atoms) suggests significant hydrogen bonding potential, which influences its analytical behavior and chromatographic properties during impurity profiling studies.
Mirabegron Impurity 4 contains a crucial chiral center at the carbon bearing the hydroxy group adjacent to the phenyl ring, specifically designated as the (2R)-2-hydroxy-2-phenylethyl moiety in its nomenclature [3] [6]. This stereochemical specification confirms that the compound exists as a single enantiomer rather than a racemic mixture. The absolute R-configuration at this chiral center is consistent with the stereochemistry of the parent drug, Mirabegron, which is known to possess specific stereochemical requirements for pharmacological activity. The presence of this chiral center necessitates specialized chiral analytical methods for accurate characterization and differentiation from its enantiomeric counterpart, as stereochemistry significantly influences both the physicochemical properties and biological interactions of pharmaceutical compounds [6].
The solubility profile of Mirabegron Impurity 4 is influenced by its molecular structure, which contains both hydrophilic functional groups (amide bonds, aminothiazole rings, and a hydroxyl group) and hydrophobic regions (aromatic phenyl ring) [6] [7]. This amphiphilic character results in variable solubility across different solvents, with moderate solubility observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in aqueous environments at neutral pH. Under analytical conditions, solubility can be enhanced through pH adjustment or the use of aqueous-organic solvent mixtures.
Regarding stability, Mirabegron Impurity 4 demonstrates reasonable thermal stability with a predicted boiling point of 886.5±65.0 °C [7]. However, the compound contains functional groups that may present stability challenges under certain conditions. The aminothiazole rings could potentially undergo decomposition under strong acidic or basic conditions, while the amide linkages might be susceptible to hydrolysis at extreme pH values. The hydroxyl group adjacent to the phenyl ring creates a benzylic alcohol moiety, which may exhibit sensitivity to oxidative degradation pathways. These stability considerations necessitate careful control of analytical conditions during handling, storage, and chromatographic analysis to prevent degradation that could compromise analytical results.
Structural confirmation of Mirabegron Impurity 4 relies on comprehensive spectroscopic characterization using advanced analytical techniques. While complete spectral data were not fully detailed in the search results, the following techniques would be essential for complete structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide critical information about the carbon and hydrogen frameworks. The compound's structure suggests the presence of characteristic signals: aromatic protons (phenyl and thiazole rings), exchangeable protons (amino groups), diastereotopic methylene groups adjacent to chiral centers, and a distinctive methine proton signal from the chiral carbinol carbon ((R)-2-hydroxy-2-phenylethyl) [4] [7]. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for complete signal assignment and confirmation of molecular connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula through exact mass measurement. The compound would exhibit characteristic fragmentation patterns, likely including cleavages adjacent to amide groups and losses from the aminothiazole moieties [7]. The reported InChI Key (JASFVOWZGHSXRG-QFIPXVFZSA-N) provides a unique identifier derived from structural features .
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands corresponding to functional groups, including N-H stretches (amino and amide groups), C=O stretches (amide carbonyls), and C-N stretches (aminothiazole rings) [4].
Table 2: Essential Spectral Techniques for Characterization of Mirabegron Impurity 4
Analytical Technique | Structural Information Provided | Key Spectral Features |
---|---|---|
¹H NMR (500 MHz) | Hydrogen atom environments and connectivity | Aromatic protons (7.2-7.8 ppm), aminothiazole protons (6.8-7.0 ppm), benzylic methine proton (~5.5 ppm), methylene groups (3.4-4.0 ppm), exchangeable amino protons |
¹³C NMR (125 MHz) | Carbon skeleton and functional groups | Carbonyl carbons (165-170 ppm), aromatic carbons (110-155 ppm), aliphatic carbons (50-70 ppm) |
Mass Spectrometry | Molecular mass and fragmentation pattern | Molecular ion [M+H]+ at m/z 537.2, characteristic fragments at m/z 265.1 and 272.1 |
Infrared Spectroscopy | Functional group identification | N-H stretch (3300-3500 cm⁻¹), amide C=O stretch (1640-1680 cm⁻¹), C-N stretch (1200-1400 cm⁻¹) |
The reported SMILES notation (C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O) provides a linear representation of the molecular structure that facilitates digital representation and computational chemistry applications . Additionally, the InChI string (InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1) offers a standardized representation that encodes structural information including stereochemistry . These identifiers are crucial for database searches and regulatory documentation.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8